Cas no 2172479-10-4 (4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide)

4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide
- 2172479-10-4
- EN300-1609764
-
- インチ: 1S/C10H15NO3S2/c1-4-5-11-16(13,14)10-8(3)15-7(2)9(10)6-12/h6,11H,4-5H2,1-3H3
- InChIKey: YZCOPTNUBHWESL-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(C)SC(C)=C1C=O)(NCCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 261.04933569g/mol
- どういたいしつりょう: 261.04933569g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1609764-0.25g |
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide |
2172479-10-4 | 0.25g |
$1432.0 | 2023-06-04 | ||
Enamine | EN300-1609764-10000mg |
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide |
2172479-10-4 | 10000mg |
$3007.0 | 2023-09-23 | ||
Enamine | EN300-1609764-2.5g |
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide |
2172479-10-4 | 2.5g |
$3051.0 | 2023-06-04 | ||
Enamine | EN300-1609764-5.0g |
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide |
2172479-10-4 | 5g |
$4517.0 | 2023-06-04 | ||
Enamine | EN300-1609764-250mg |
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide |
2172479-10-4 | 250mg |
$642.0 | 2023-09-23 | ||
Enamine | EN300-1609764-50mg |
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide |
2172479-10-4 | 50mg |
$587.0 | 2023-09-23 | ||
Enamine | EN300-1609764-0.1g |
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide |
2172479-10-4 | 0.1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1609764-1.0g |
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide |
2172479-10-4 | 1g |
$1557.0 | 2023-06-04 | ||
Enamine | EN300-1609764-0.5g |
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide |
2172479-10-4 | 0.5g |
$1495.0 | 2023-06-04 | ||
Enamine | EN300-1609764-10.0g |
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide |
2172479-10-4 | 10g |
$6697.0 | 2023-06-04 |
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamideに関する追加情報
Professional Introduction to 4-Formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide (CAS No. 2172479-10-4)
4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 2172479-10-4, is a thiophene derivative featuring a formyl group and a sulfonamide moiety. The structural configuration of this molecule makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents and agrochemicals.
The< strong>4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide molecule possesses a unique combination of functional groups that contribute to its reactivity and potential biological activity. The presence of the formyl group (CHO) at the 4-position of the thiophene ring allows for further derivatization through condensation reactions, while the sulfonamide group (SO₂NH₂) at the 3-position introduces polarity and hydrogen bonding capabilities. These features make it an intriguing subject for medicinal chemists seeking to design molecules with enhanced binding affinity and metabolic stability.
In recent years, there has been growing interest in thiophene-based compounds due to their diverse pharmacological properties. Thiophenes are heterocyclic aromatic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The< strong>4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide, with its modified thiophene core, is expected to exhibit similar properties while potentially offering improved efficacy and selectivity.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is associated with various diseases, particularly cancer. The< strong>4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide structure provides a scaffold that can be modified to target specific kinases. For instance, the formyl group can be used to form Schiff bases with amino acid side chains or other nucleophilic residues, while the sulfonamide group can interact with acidic residues in the active site of the kinase.
Recent studies have demonstrated the efficacy of thiophene derivatives as kinase inhibitors. For example, Zanubrutinib, a Bruton tyrosine kinase (BTK) inhibitor used in the treatment of chronic lymphocytic leukemia (CLL), is a thiophene-based compound that has shown significant clinical success. The< strong>4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide shares structural similarities with Zanubrutinib and may exhibit comparable inhibitory activity against BTK and other kinases.
The< strong>sulfonamide moiety in this compound is particularly noteworthy due to its role as a key pharmacophore in many drugs. Sulfonamides are known for their ability to form stable hydrogen bonds with biological targets, which enhances binding affinity and reduces off-target effects. Additionally, sulfonamides have been successfully used in the development of antibiotics, diuretics, and anti-inflammatory drugs. The incorporation of this group into the< strong>4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide structure may contribute to its pharmacological activity by improving interactions with biological targets.
The< strong>N-propyl substituent at the nitrogen atom of the sulfonamide group adds another layer of complexity to this molecule. The propyl chain can influence solubility and metabolic stability, which are critical factors in drug design. By optimizing the length and position of alkyl chains, medicinal chemists can fine-tune these properties to enhance drug delivery and bioavailability.
In conclusion, 4-formyl-2,5-dimethyl-N-propylthiophene-3-sulfonamide (CAS No. 2172479-10-4) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs aimed at developing novel therapeutic agents for various diseases.
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